Petasin

Catalog No.
S630536
CAS No.
26577-85-5
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petasin

CAS Number

26577-85-5

Product Name

Petasin

IUPAC Name

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1

InChI Key

ISTBXSFGFOYLTM-NZEDGPFZSA-N

SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C

Synonyms

(Z)-2-Methyl-2-butenoic acid (1R)-1,2,3,4,6,7,8,8a-octahydro-1β,8aβ-dimethyl-7α-(1-methylethenyl)-6-oxonaphthalen-2α-yl ester;(Z)-2-Methyl-2-butenoic acid [(3S)-3α-isopropenyl-4aβ,5β-dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-oxonaphthalene]-6α-yl ester;(

Canonical SMILES

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C

Migraine Prevention:

  • Studies suggest that petasin may help prevent migraines. It is thought to work by inhibiting the release of a neuropeptide called calcitonin gene-related peptide (CGRP), which is involved in migraine pain [Source: National Institutes of Health (.gov) ].

Allergic Diseases:

  • Research suggests that petasin may have anti-inflammatory and anti-allergic properties. It may help reduce the production of inflammatory mediators such as leukotrienes, which are involved in allergic reactions [Source: National Institutes of Health (.gov) ].

Cancer Research:

  • In-vitro and animal studies have shown that petasin may have anti-tumor properties. It may inhibit the growth and spread of cancer cells by affecting their metabolism and motility [Source: National Institutes of Health (.gov) ].

Other Potential Applications:

  • Early-stage research is exploring the potential applications of petasin in other areas, such as neuroprotection and metabolic disorders. However, more research is needed to confirm these potential benefits.

Petasin is a natural chemical compound primarily found in plants of the genus Petasites, particularly in Petasites hybridus and Petasites japonicus. It is classified as a sesquiterpene and is chemically recognized as the ester of petasol and angelic acid. Petasin is notable for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects, making it a subject of interest in pharmacological research .

  • Anti-inflammatory effects: Petasin is believed to inhibit the production of leukotrienes, inflammatory mediators involved in allergic reactions and asthma [].
  • Anti-migraine effects: Petasin might interact with TRP channels (transient receptor potential channels) involved in pain signaling, potentially contributing to migraine prevention.
  • Antitumor effects: Recent studies suggest petasin might inhibit mitochondrial function in cancer cells, potentially hindering their growth and spread.

Important safety considerations include:

  • Liver toxicity: Rare cases of liver damage have been reported with butterbur use. People with pre-existing liver conditions should consult a healthcare professional before using butterbur extracts.
  • Pregnancy and lactation: Safety data for pregnant or breastfeeding women is lacking. Butterbur extracts should be avoided in these cases.
  • Drug interactions: Butterbur extracts might interact with certain medications. It's crucial to consult a healthcare professional before using butterbur if taking any medications.
, particularly involving its functional groups. One significant reaction is its conversion to derivatives through acylation, where it reacts with carboxylic acids or anhydrides. For example, the synthesis of isopetasinol from petasin involves hydrolysis in the presence of sodium hydroxide. Additionally, petasin can be modified through tosylation and nucleophilic substitution to produce various derivatives that exhibit enhanced biological activities .

Petasin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It contributes to the anti-inflammatory properties observed in extracts from Petasites hybridus.
  • Cytotoxicity: Petasin has shown potent cytotoxic effects against various cancer cell lines, with studies indicating it can inhibit mitochondrial complex I, leading to ATP depletion and cell cycle arrest .
  • Phosphodiesterase Inhibition: S-petasin, a specific form of petasin, has been found to inhibit phosphodiesterase enzymes (PDE3 and PDE4), which are involved in cellular signaling pathways related to inflammation and asthma .

The synthesis of petasin and its derivatives can be achieved through several methods:

  • Extraction: Petasin is commonly extracted from the aerial parts of Petasites species using solvents like ethanol.
  • Hydrolysis: The hydrolysis of petasin in alkaline conditions yields isopetasinol.
  • Acylation Reactions: These reactions involve treating isopetasinol with carboxylic acids or anhydrides in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form various derivatives .

Petasin has several applications in medicine and pharmacology:

  • Anti-inflammatory Treatments: Due to its ability to mitigate inflammation, it is explored for treating conditions like asthma and allergic reactions.
  • Cancer Therapy: Its cytotoxic properties make it a candidate for cancer treatment, particularly as an inhibitor of mitochondrial metabolism in tumor cells .
  • Weight Management: Research indicates that S-petasin may have anti-adipogenic effects, potentially aiding in weight management by inhibiting lipid synthesis factors .

Studies on the interaction of petasin with various biological systems have revealed significant insights:

  • Enzyme Inhibition: Petasin’s interaction with phosphodiesterases suggests it may modulate cyclic nucleotide levels, influencing various signaling pathways involved in inflammation and cell proliferation .
  • Cellular Mechanisms: Research indicates that petasin disrupts tumor-associated metabolic pathways, downregulating oncoproteins and affecting cellular motility and adhesion processes .

Several compounds share structural or functional similarities with petasin. Below are some notable examples:

Compound NameStructure TypeUnique Features
S-petasinSesquiterpenePotent phosphodiesterase inhibitor
IsopetasinSesquiterpeneHydrolysis product of petasin
NeopetasinSesquiterpeneExhibits similar cytotoxicity but lower potency
PetasolSesquiterpeneParent compound from which petasin is derived
S-isopetasinSesquiterpeneAnti-inflammatory properties similar to petasin

Petasin stands out due to its unique ability to inhibit mitochondrial complex I specifically while also exhibiting low toxicity towards normal cells, making it a promising candidate for therapeutic applications in oncology .

Purity

>=98%(HPLC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Appearance

Powder

UNII

9Z0Q32J0QC

Wikipedia

Petasin

Dates

Modify: 2024-04-14
1: Steiert SA, Zissler UM, Chaker AM, Esser-von-Bieren J, Dittlein D, Guerth F,
Jakwerth CA, Piontek G, Zahner C, Drewe J, Traidl-Hoffmann C, Schmidt-Weber CB,
Gilles S. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated
by inhibition of the STAT pathway. Biofactors. 2017 May 6;43(3):388-399. doi:
10.1002/biof.1349. Epub 2017 Jan 31. PubMed PMID: 28139053.


2: Lee KP, Kang S, Noh MS, Park SJ, Kim JM, Chung HY, Je NK, Lee YG, Choi YW, Im
DS. Therapeutic effects of s-petasin on disease models of asthma and peritonitis.
Biomol Ther (Seoul). 2015 Jan;23(1):45-52. doi: 10.4062/biomolther.2014.069. Epub
2015 Jan 1. PubMed PMID: 25593643; PubMed Central PMCID: PMC4286749.


3: Wang ZH, Hsu HW, Chou JC, Yu CH, Bau DT, Wang GJ, Huang CY, Wang PS, Wang SW.
Cytotoxic effect of s-petasin and iso-s-petasin on the proliferation of human
prostate cancer cells. Anticancer Res. 2015 Jan;35(1):191-9. PubMed PMID:
25550551.


4: Adachi Y, Kanbayashi Y, Harata I, Ubagai R, Takimoto T, Suzuki K, Miwa T,
Noguchi Y. Petasin activates AMP-activated protein kinase and modulates glucose
metabolism. J Nat Prod. 2014 Jun 27;77(6):1262-9. doi: 10.1021/np400867m. Epub
2014 May 28.
5: Wang GJ, Lin YL, Chen CH, Wu XC, Liao JF, Ren J. Cellular calcium regulatory
machinery of vasorelaxation elicited by petasin. Clin Exp Pharmacol Physiol. 2010
Mar;37(3):309-15. doi: 10.1111/j.1440-1681.2009.05283.x. Epub 2009 Aug 28. PubMed
PMID: 19719750.


6: Shih CH, Huang TJ, Chen CM, Lin YL, Ko WC. S-Petasin, the Main Sesquiterpene
of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses
Ovalbumin-Induced Airway Hyperresponsiveness. Evid Based Complement Alternat Med.
2011;2011:132374. doi: 10.1093/ecam/nep088. Epub 2011 Feb 10. PubMed PMID:
19641087; PubMed Central PMCID: PMC3094704.


7: Sheykhzade M, Smajilovic S, Issa A, Haunso S, Christensen SB, Tfelt-Hansen J.
S-petasin and butterbur lactones dilate vessels through blockage of voltage gated
calcium channels and block DNA synthesis. Eur J Pharmacol. 2008 Sep
28;593(1-3):79-86. doi: 10.1016/j.ejphar.2008.07.004. Epub 2008 Jul 10. PubMed
PMID: 18655785.
8: Thomet OA, Wiesmann UN, Schapowal A, Bizer C, Simon HU. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus. Biochem Pharmacol. 2001 Apr 15;61(8):1041-7. doi: 10.1016/s0006-2952(01)00552-4. PMID: 11286996.

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